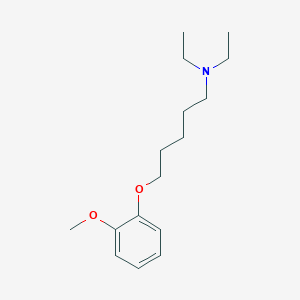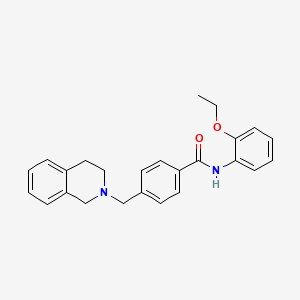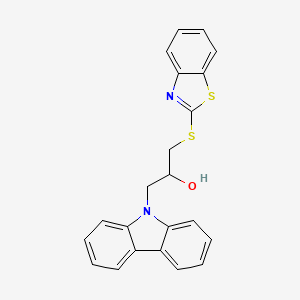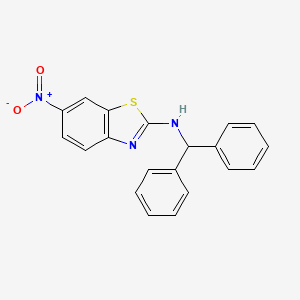
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPE is a selective agonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses.
Mechanism of Action
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine binds selectively to the 5-HT1A receptor and activates its signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been shown to have anxiolytic and antidepressant effects in animal models, as well as in clinical trials. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been found to increase the release of these neurotransmitters in certain brain regions, leading to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a selective agonist of the 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several future directions for research on N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine and its therapeutic applications. One area of interest is the potential use of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as a treatment for anxiety and depression in humans. Clinical trials have shown promising results, but further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is the development of new drugs that target the 5-HT1A receptor, based on the structure and activity of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine. Finally, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine could be used as a tool to investigate the role of the 5-HT1A receptor in other physiological processes, such as pain perception and appetite regulation.
Conclusion
In conclusion, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a chemical compound that has significant potential as a research tool and therapeutic agent. Its selective agonist activity at the 5-HT1A receptor makes it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also shown promising results as a treatment for anxiety and depression in humans. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine.
Synthesis Methods
The synthesis of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine involves the reaction of 2-methoxyphenol with 1-bromo-5-diethylamino-pentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction to form N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as the final product. The purity of the synthesized N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been extensively studied in various scientific fields, including neuroscience, pharmacology, and psychiatry. One of the primary applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is in the study of the serotonin 5-HT1A receptor and its role in regulating mood, anxiety, and stress responses. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is used as a selective agonist of the 5-HT1A receptor to investigate its effects on neurotransmitter release, neuronal activity, and behavior.
properties
IUPAC Name |
N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-4-17(5-2)13-9-6-10-14-19-16-12-8-7-11-15(16)18-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSEFRHRZKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)
